molecular formula C8H15LiOSi B14180858 lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane CAS No. 852210-46-9

lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane

Cat. No.: B14180858
CAS No.: 852210-46-9
M. Wt: 162.3 g/mol
InChI Key: VZVWBPYWCIYFTF-UHFFFAOYSA-N
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Description

Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane is a specialized organosilicon compound It is characterized by the presence of a lithium atom, a trimethylsilyl group, and a propa-1,2-dienoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane typically involves the reaction of trimethylsilyl chloride with propa-1,2-dienol in the presence of a base such as lithium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

Trimethylsilyl chloride+Propa-1,2-dienolLiHThis compound\text{Trimethylsilyl chloride} + \text{Propa-1,2-dienol} \xrightarrow{\text{LiH}} \text{this compound} Trimethylsilyl chloride+Propa-1,2-dienolLiH​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane involves its ability to form stable carbon-silicon bonds. The lithium atom acts as a nucleophile, facilitating various chemical transformations. The trimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilylacetylene
  • Propargyloxytrimethylsilane
  • Ethynyltrimethylsilane

Uniqueness

Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane is unique due to the presence of both a lithium atom and a propa-1,2-dienoxyethyl group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

852210-46-9

Molecular Formula

C8H15LiOSi

Molecular Weight

162.3 g/mol

IUPAC Name

lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane

InChI

InChI=1S/C8H15OSi.Li/c1-5-6-9-7-8-10(2,3)4;/h1,7-8H2,2-4H3;/q-1;+1

InChI Key

VZVWBPYWCIYFTF-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)CCO[C-]=C=C

Origin of Product

United States

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